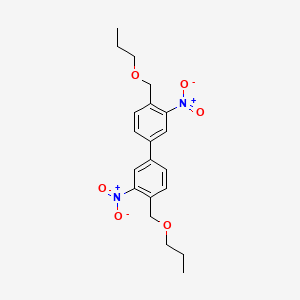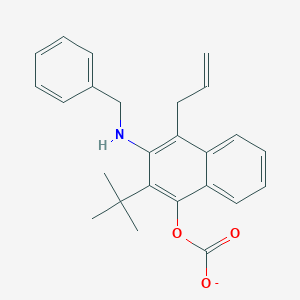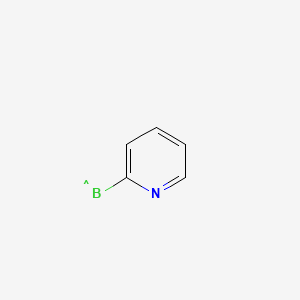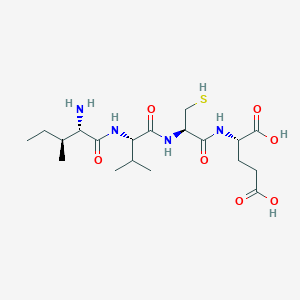
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is a peptide compound composed of four amino acids: L-isoleucine, L-valine, L-cysteine, and L-glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for L-valine and L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to amino or carboxyl groups.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamyl-L-cysteinyl-glycine (Glutathione): A tripeptide involved in cellular redox balance.
L-Glutamyl-L-cysteinyl-L-phenylalanine: Another peptide with similar structural features.
Uniqueness
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The combination of hydrophobic (L-isoleucine, L-valine) and polar (L-cysteine, L-glutamic acid) residues allows for diverse interactions and applications.
Propiedades
Número CAS |
798540-82-6 |
|---|---|
Fórmula molecular |
C19H34N4O7S |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H34N4O7S/c1-5-10(4)14(20)17(27)23-15(9(2)3)18(28)22-12(8-31)16(26)21-11(19(29)30)6-7-13(24)25/h9-12,14-15,31H,5-8,20H2,1-4H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1 |
Clave InChI |
PQHZDRUIFFBXQT-YLXLXVFQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


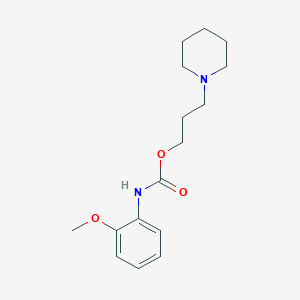
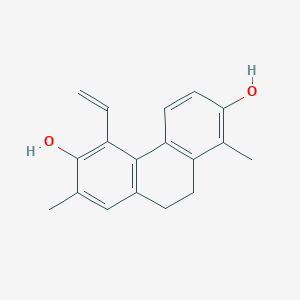
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
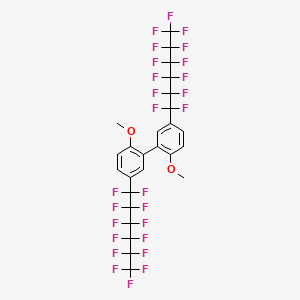
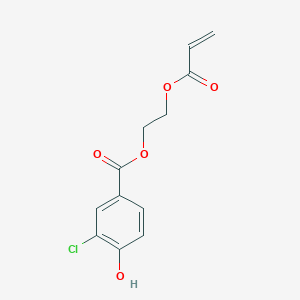
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
